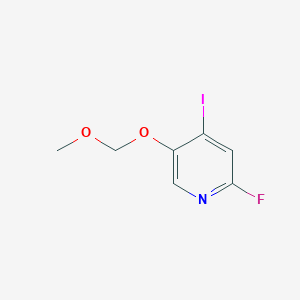

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-iodo-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHOQZPEXMFCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268324 | |

| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034467-27-0 | |

| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034467-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, a valuable heterocyclic building block. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations, and field-proven methodologies that ensure a successful and reproducible synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (3 ) is best approached through a strategy that sequentially installs the required functional groups onto a pyridine core. The methoxymethyl (MOM) ether is a protecting group for the hydroxyl function, suggesting its introduction is a key step. The iodo and fluoro groups dictate the choice of the initial pyridine scaffold.

A logical retrosynthetic analysis breaks down the target molecule as follows: The C-I bond can be formed via electrophilic iodination. The directing effects of the existing substituents are paramount for achieving the correct regiochemistry. The MOM-ether linkage is formed from a precursor alcohol, 2-fluoro-5-hydroxypyridine (1 ). This leads to a straightforward, three-step synthetic pathway.

Caption: Retrosynthetic pathway for the target compound.

The Core Synthesis Pathway: From Precursor to Product

The synthesis is executed in two primary stages: protection of the hydroxyl group of the starting material, followed by regioselective iodination.

Step 1: Protection of the Hydroxyl Group

The initial step involves the protection of the hydroxyl group of 2-fluoro-5-hydroxypyridine (1 ) as a methoxymethyl (MOM) ether. The MOM group is an ideal choice as it is stable under a wide range of conditions, including organometallic reactions, yet can be removed under acidic conditions.[1][2]

The reaction is typically performed using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.[3] The choice of base is critical. A strong base like sodium hydride (NaH) first deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the MOMCl.[4] Alternatively, an organic amine base such as N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct generated during the reaction.[4]

Mechanism of MOM Protection: The reaction proceeds via a nucleophilic substitution. The lone pair on the hydroxyl oxygen of the pyridine attacks the electrophilic carbon of MOMCl. This process is facilitated by the activating effect of the adjacent ether oxygen in MOMCl, which helps stabilize the departure of the chloride leaving group.[4]

Caption: Workflow for MOM protection of the hydroxyl group.

Step 2: Regioselective Iodination

With the hydroxyl group protected, the next crucial step is the introduction of an iodine atom at the C-4 position. The pyridine ring is electron-deficient, making direct electrophilic substitution challenging without activating groups. However, the methoxymethoxy group at C-5 is an ortho-, para-director. The most powerful and precise method for achieving this transformation is Directed ortho-Metalation (DoM).[5]

In this approach, a strong organolithium base, typically n-butyllithium (n-BuLi), is used at low temperatures (e.g., -78 °C). The base selectively abstracts the proton at the C-4 position. This high regioselectivity is achieved because the lithium cation coordinates with both the pyridine nitrogen and the ether oxygen of the MOM group, directing the deprotonation to the sterically accessible and electronically favorable adjacent position.

The resulting pyridyllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product, this compound (3 ).[5]

Detailed Experimental Protocols

Safety First: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[3] n-Butyllithium is pyrophoric and moisture-sensitive. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of 2-Fluoro-5-(methoxymethoxy)pyridine (2)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-fluoro-5-hydroxypyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) dropwise to the stirred solution.

-

Reagent Addition: Slowly add chloromethyl methyl ether (MOMCl, 1.5 eq.) to the reaction mixture. Caution: Carcinogen.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: (3)

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the protected pyridine intermediate 2 (1.0 eq.) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.6M in hexanes, 1.1 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated intermediate at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final compound.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |

| 2-Fluoro-5-(methoxymethoxy)pyridine (2 ) | C₇H₈FNO₂ | 157.14 | 85-95% | Colorless Oil |

| This compound (3 ) | C₇H₇FINO₂ | 283.04[6] | 70-85% | Off-white Solid |

Characterization of Final Product (3):

-

¹H NMR: Expect characteristic peaks for the aromatic protons on the pyridine ring, the methylene protons of the MOM group (-O-CH₂-O-), and the methyl protons of the MOM group (-O-CH₃).

-

¹³C NMR: Will show distinct signals for the carbon atoms of the pyridine ring, with the carbon bearing the iodine showing a characteristic upfield shift. The carbons of the MOM group will also be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (m/z = 283.04) should be observed.

-

Purity (HPLC): Purity is typically expected to be ≥98%.[6]

Trustworthiness: A Self-Validating System

The described protocol is designed to be self-validating. The success of each step confirms the efficacy of the previous one.

-

TLC Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot in Step 1 confirms the successful protection of the polar hydroxyl group.

-

Quenching Color Change: In Step 2, the persistence of the deep purple/brown color of iodine after addition indicates the completion of the reaction with the lithiated intermediate. The subsequent quench with sodium thiosulfate should result in a colorless solution.

-

Spectroscopic Confirmation: The final validation comes from NMR and MS data, which must be consistent with the structure of this compound. The distinct isotopic pattern of iodine in high-resolution mass spectrometry can provide unambiguous confirmation.

This rigorous, multi-stage validation approach ensures high confidence in the identity and purity of the final product, a cornerstone of trustworthy scientific practice.

References

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

-

Organic Chemistry Portal. MOM Ethers. Available at: [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

-

Wikipedia. Methoxymethyl ether. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated and protected pyridine derivative that has emerged as a valuable heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxymethyl (MOM) ether protecting group, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.

The strategic placement of the fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions. The iodine atom, in particular, serves as a reactive handle for the introduction of aryl, heteroaryl, and alkyl groups via palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. The fluorine atom can modulate the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The MOM group protects the hydroxyl functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before its selective removal under acidic conditions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| CAS Number | 1034467-27-0 |

| Molecular Formula | C₇H₇FINO₂ |

| Molecular Weight | 283.04 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Boiling Point | 324.6 ± 42.0 °C at 760 mmHg[1] |

| Storage | 2-8°C, protect from light[1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the MOM group, and the methyl protons of the MOM group. The aromatic protons will likely appear as doublets or singlets depending on the coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the carbons of the pyridine ring and the MOM protecting group. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will display a singlet or a multiplet, providing valuable information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Manufacturing

While a specific, detailed, peer-reviewed synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely begin with a suitably substituted pyridine precursor, followed by iodination, and finally, protection of the hydroxyl group.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to the title compound.

Step-by-Step Hypothetical Protocol:

-

Iodination of 2-Fluoro-5-hydroxypyridine: To a solution of 2-fluoro-5-hydroxypyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction and purification by column chromatography to yield 2-fluoro-5-hydroxy-4-iodopyridine.

-

Methoxymethyl (MOM) Protection: The resulting 2-fluoro-5-hydroxy-4-iodopyridine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane. The solution is cooled in an ice bath, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added. Chloromethyl methyl ether (MOM-Cl) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by extraction and purification by flash chromatography would afford the final product, this compound.

Reactivity and Chemical Transformations

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily centered around the C-I and C-F bonds, as well as the deprotection of the MOM ether.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used reactions for forming C-C bonds. This compound can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce various substituents at the 4-position of the pyridine ring.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[5]

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Deprotection of the MOM Ether

The methoxymethyl (MOM) ether is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free hydroxyl group. This orthogonality is a key feature in multi-step syntheses.

Typical Deprotection Protocol:

-

Dissolve the MOM-protected compound in a suitable solvent such as methanol or dichloromethane.

-

Add a strong acid, for example, hydrochloric acid (in methanol or dioxane) or trifluoroacetic acid.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The reaction is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic layer is dried, filtered, and concentrated to yield the deprotected product.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are prevalent scaffolds in a multitude of biologically active compounds. The title compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. For instance, similar 2-fluoro-4-iodopyridine derivatives are utilized in the development of pharmaceuticals targeting neurological disorders. The ability to introduce diverse functionality at the 4-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined reactive sites allow for selective and predictable transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully leverage its synthetic potential in their research endeavors.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

2-Fluoro-4-iodo-5-methylpyridine - IWK Health Centre. (n.d.). Retrieved from [Link]

-

Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

-

Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. (n.d.). Retrieved from [Link]

-

Application Data - Patent File Wrapper. (n.d.). Retrieved from [Link]

-

This compound - AOBChem USA. (n.d.). Retrieved from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents. (n.d.).

-

2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem. (n.d.). Retrieved from [Link]

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).

- Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details a plausible synthetic pathway, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its application in the synthesis of complex molecular architectures for drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

This compound is a trifunctionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a fluorine atom, an iodine atom, and a protected hydroxyl group—offers a versatile platform for the strategic construction of complex molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of a target molecule, while the iodine atom serves as a reactive handle for carbon-carbon and carbon-nitrogen bond formation. The methoxymethyl (MOM) ether provides a stable protecting group for the hydroxyl functionality, which can be removed under acidic conditions to reveal a site for further modification.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors.

Molecular Structure and Properties

The structural and physical properties of this compound are fundamental to its handling and reactivity.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1034467-27-0 | [2] |

| Molecular Formula | C₇H₇FINO₂ | [2] |

| Molecular Weight | 283.04 g/mol | [2] |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 324.6 ± 42.0 °C at 760 mmHg (Predicted) | [2] |

| Storage | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions | [2][3] |

Spectroscopic Data

While publicly available spectra are limited, chemical suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[3][4][5] Based on the structure and data for analogous compounds, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the MOM group, and the methyl protons of the MOM group. The aromatic protons will likely appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the MOM group (-O-CH₂-O-) would likely be a singlet around δ 5.2-5.5 ppm, and the methyl protons (-O-CH₃) would be a singlet further upfield, around δ 3.4-3.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with the carbon bearing the iodine atom being significantly shielded. The methylene and methyl carbons of the MOM group will appear in the aliphatic region (δ 50-100 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 283. Key fragmentation patterns would likely involve the loss of the MOM group or the iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-F, C-I, C-O, and C=N stretching vibrations, as well as aromatic C-H bands.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis likely proceeds through the formation of 2-fluoro-5-hydroxypyridine, followed by iodination and subsequent protection of the hydroxyl group.

Key Synthetic Steps

-

Fluorination: The initial step would likely involve the conversion of an amino group at the 2-position of a pyridine ring to a fluoro group. This can be achieved through a Balz-Schiemann type reaction, where the amine is first converted to a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source.[6]

-

Iodination: The introduction of an iodine atom at the 4-position of the pyridine ring can be accomplished through electrophilic iodination. A variety of iodinating agents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, can be employed. The directing effects of the existing substituents will influence the regioselectivity of this step.

-

Hydroxyl Group Protection: The final step involves the protection of the hydroxyl group at the 5-position as a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions.[1]

Experimental Protocol: MOM Protection of a Hydroxypyridine Derivative

The following is a general protocol for the MOM protection of a hydroxyl group on a pyridine ring, which can be adapted for the synthesis of the target molecule.[7]

Materials:

-

2-Fluoro-5-hydroxy-4-iodopyridine (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Methoxymethyl chloride (MOMCl) (1.5-2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-fluoro-5-hydroxy-4-iodopyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA dropwise to the solution, followed by the slow addition of MOMCl.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, making it a valuable building block for the synthesis of highly functionalized pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 4-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-fluorine bond at the 2-position.[8] This allows for selective functionalization at the C-4 position through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][9]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. 1034467-27-0 | this compound - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound(1034467-27-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1034467-27-0|this compound|BLD Pharm [bldpharm.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral characteristics of the molecule, offering a robust framework for its identification and characterization. Given the absence of publicly available experimental spectra for this specific compound, this guide synthesizes established NMR principles and data from structurally analogous molecules to present a detailed predicted spectral analysis. Furthermore, a proposed synthetic pathway and standardized experimental protocols for NMR data acquisition are provided to support practical laboratory applications.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The unique substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a methoxymethyl (MOM) ether protecting group, presents a versatile scaffold for further chemical elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse functionalities. The MOM group provides a stable yet readily cleavable protecting group for the hydroxyl functionality, crucial for multi-step synthetic sequences. Accurate structural elucidation via NMR spectroscopy is paramount for ensuring the integrity of this key synthetic intermediate.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would likely commence with a commercially available or readily synthesized 2-fluoro-5-hydroxypyridine. Subsequent iodination at the C4 position, followed by protection of the hydroxyl group as a methoxymethyl ether, would yield the target molecule. The causality behind this proposed sequence is to introduce the less reactive iodo substituent prior to the protection step, which might be sensitive to the conditions required for iodination.

Mass spectrometry analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Introduction

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. This compound, a key heterocyclic building block, presents a unique analytical challenge due to its combination of functional groups: a halogenated pyridine core and a labile methoxymethyl (MOM) ether protecting group. Mastery of its analytical profile is essential for ensuring purity, monitoring reaction kinetics, and identifying potential impurities.

This technical guide provides a comprehensive framework for the analysis of this compound using advanced mass spectrometry techniques. Moving beyond mere procedural outlines, this document delves into the causal relationships between molecular structure, ionization behavior, and fragmentation pathways. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically grounded approach to the structural elucidation of complex small molecules. We will explore optimal ionization strategies, predict and interpret high-resolution tandem mass spectrometry (MS/MS) data, and provide validated, step-by-step experimental protocols.

Part 1: Foundational Principles and Molecular Profile

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal experimental approach, from the choice of ionization source to the interpretation of the resulting spectra.

Molecular Characteristics

The structure of this compound (CAS: 1034467-27-0) incorporates several features that influence its behavior in a mass spectrometer. The basic nitrogen atom on the pyridine ring serves as a ready site for protonation, making it highly suitable for positive-mode electrospray ionization. The presence of monoisotopic fluorine and iodine simplifies the isotopic pattern of the precursor ion, while the MOM ether group represents a chemically labile site prone to characteristic fragmentation.

| Property | Value | Source |

| Molecular Formula | C₇H₇FINO₂ | [1][2] |

| Average Molecular Weight | 283.04 g/mol | [1] |

| Monoisotopic Mass | 282.95056 Da | [2] |

| Primary Ionization Site | Pyridine Nitrogen | [3][4] |

Choosing the Right Ionization Technique

The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal unintended degradation. The choice of technique is therefore critical.

-

Electrospray Ionization (ESI): ESI is the premier choice for polar molecules like this compound.[5][6] As the analyte solution is nebulized through a high-voltage capillary, it forms charged droplets. Solvent evaporation leads to an increase in charge density, ultimately expelling protonated analyte molecules, primarily [M+H]⁺, into the gas phase.[7] The use of a protic, slightly acidic mobile phase (e.g., containing 0.1% formic acid) in liquid chromatography (LC) facilitates this protonation, enhancing signal intensity and stability.[8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar compounds or when ESI efficiency is low.[5] In APCI, a corona discharge ionizes the mobile phase vapor, which then transfers a proton to the analyte molecule through gas-phase chemical reactions. While effective, ESI is generally preferred for this molecule due to the inherent basicity of the pyridine moiety.

Given these principles, this guide will focus on ESI as the primary ionization method for generating the precursor ion for subsequent MS/MS analysis.

Part 2: High-Resolution and Tandem Mass Spectrometry (MS/MS) Analysis

While a simple mass spectrum can confirm the molecular weight, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation.[9] This involves isolating the precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.

Accurate Mass Measurement and Formula Confirmation

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides mass measurements with high accuracy (typically <5 ppm).[10][11] This allows for the unambiguous determination of the elemental composition of the precursor ion, a critical step in identity confirmation.

| Adduct | Theoretical m/z |

| [M+H]⁺ (C₇H₈FINO₂⁺) | 283.9578 |

| [M+Na]⁺ (C₇H₇FINO₂Na⁺) | 305.9398 |

| [M+K]⁺ (C₇H₇FINO₂K⁺) | 321.9137 |

Predictive Fragmentation Pathways

The fragmentation of the [M+H]⁺ precursor ion (m/z 283.96) is governed by the relative strengths of its covalent bonds and the stability of the resulting fragment ions and neutral losses.[12][13] The structure of this compound suggests three primary fragmentation pathways upon CID:

-

Cleavage of the Methoxymethyl (MOM) Group: The MOM ether is an acetal and is prone to cleavage. The most likely fragmentation is the loss of formaldehyde (CH₂O, 30.01 Da) via a six-membered transition state, followed by the loss of a methyl radical (CH₃•, 15.02 Da), or a direct loss of the entire methoxymethyl radical (•CH₂OCH₃, 45.03 Da).[14][15]

-

Loss of Iodine: The carbon-iodine bond is the weakest bond in the aromatic system, making the loss of an iodine radical (I•, 126.90 Da) a highly favorable fragmentation channel.[16]

-

Pyridine Ring Cleavage: While the aromatic ring is stable, subsequent fragmentation of product ions can involve the loss of small neutral molecules like hydrogen cyanide (HCN, 27.01 Da).[16]

The interplay of these pathways provides a unique spectral fingerprint for the molecule.

Caption: Proposed CID fragmentation pathways for protonated this compound.

Summary of Key Fragment Ions

| Observed m/z (Theoretical) | Proposed Elemental Composition | Neutral Loss | Structural Interpretation |

| 283.9578 | C₇H₈FINO₂⁺ | - | Precursor Ion [M+H]⁺ |

| 253.9472 | C₇H₅FINO⁺ | CH₂O | Loss of formaldehyde from the MOM group |

| 238.9237 | C₆H₅FINO⁺ | CH₂O, CH₃• | Subsequent loss of a methyl radical from m/z 253.95 |

| 156.9928 | C₆H₅FNO⁺ | I•, CH₂O | Loss of iodine radical and formaldehyde |

| 129.9822 | C₅H₂FNO⁺ | I•, CH₂O, HCN | Ring cleavage with loss of HCN from m/z 156.99 |

Part 3: A Validated Experimental Protocol

This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of this compound, suitable for implementation on standard triple quadrupole (QqQ) or high-resolution (Q-TOF, Orbitrap) mass spectrometers.[17][18]

Overall Analytical Workflow

The process begins with careful sample preparation, followed by chromatographic separation and detection by the mass spectrometer, where both full scan and fragmentation data are acquired.

Caption: A typical experimental workflow for the analysis of the target compound.

Step 1: Sample and Mobile Phase Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile or methanol to create a 100 µg/mL stock solution.

-

Working Solution: Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of ~1 µg/mL.

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

Step 2: Liquid Chromatography (LC) Parameters

-

Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Gradient Elution:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: Ramp linearly from 5% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.0 - 6.1 min: Return to 5% B

-

6.1 - 8.0 min: Equilibrate at 5% B

-

Step 3: Mass Spectrometry (MS) Parameters

The following are suggested starting parameters and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated.[19] |

| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |

| Source Temperature | 120 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen, 800 L/hr | Efficiently removes solvent from droplets. |

| Desolvation Temp. | 350 °C | Ensures complete desolvation for stable ion signal. |

| MS1 Scan Range | m/z 100 - 500 | Covers the precursor ion and potential low-mass impurities. |

| MS/MS Precursor Ion | m/z 283.96 | The monoisotopic mass of the [M+H]⁺ ion. |

| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |

| Collision Energy (CE) | 10-30 eV (Ramped) | A ramp of CE ensures all fragmentation channels are observed. |

Conclusion

The robust analysis of this compound by mass spectrometry is a multi-faceted process that relies on a sound understanding of the molecule's inherent chemical properties. By leveraging positive-mode electrospray ionization, the protonated molecule can be generated with high efficiency. Subsequent analysis by high-resolution MS confirms its elemental composition, while tandem MS/MS provides a detailed fragmentation fingerprint that is unique to its structure. The characteristic losses of the MOM group and the iodine atom serve as powerful diagnostic markers for its unambiguous identification. The protocols and insights presented in this guide offer a validated, scientifically-driven framework for scientists in the pharmaceutical industry, ensuring data of the highest quality and integrity in the development of novel therapeutics.

References

-

Li, F., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

-

Chemsrc. 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. [Link]

-

Liu, H. C., & Lee, H. T. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Dong, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

-

Vreeken, R. J., et al. (1998). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry. [Link]

-

Muralikrishna, U., & Kumar, K. S. (2004). Acetone chemical ionization studies. VIII: pyridine derivatives. ResearchGate. [Link]

-

Li, F., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed. Wiley-Interscience. [Link]

-

PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]

-

Cederbaum, F., et al. (2017). Ionization of pyridine: Interplay of orbital relaxation and electron correlation. The Journal of Chemical Physics. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

-

Wikipedia. Tandem mass spectrometry. [Link]

-

PubChem. 2-Fluoro-4-iodopyridine. [Link]

-

Chemistry LibreTexts. Electron Impact (EI) Ionization. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Higuchi, R., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. This compound. [Link]

Sources

- 1. 1034467-27-0 | this compound - Moldb [moldb.com]

- 2. PubChemLite - this compound (C7H7FINO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. adichemistry.com [adichemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine synthesis

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Starting Materials and Core Protocols

Introduction: The Significance of a Multi-Functional Pyridine Scaffold

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a protected hydroxyl group—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the protected hydroxyl group allows for further derivatization following deprotection.[1][2] This guide provides a detailed examination of the most logical and field-proven synthetic route to this valuable intermediate, focusing on the selection of starting materials and the critical experimental protocols involved.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound (I), points to a straightforward, multi-step synthesis from a commercially available precursor. The final step is the protection of a hydroxyl group, a common transformation in multi-step synthesis. This leads back to the key intermediate, 2-fluoro-4-iodo-5-hydroxypyridine (II). This intermediate, in turn, can be synthesized via regioselective iodination of a readily available starting material, 2-fluoro-5-hydroxypyridine (III).

Caption: Retrosynthetic pathway for the target molecule.

This strategic approach is advantageous because it begins with a simple, commercially available fluorinated pyridine, ensuring an efficient and cost-effective synthesis. The order of operations—iodination followed by protection—is a key consideration. Performing the electrophilic iodination on the unprotected hydroxypyridine leverages the strong activating and directing effect of the hydroxyl group to ensure high regioselectivity.

Core Synthetic Pathway: From 2-Fluoro-5-hydroxypyridine to the Target Compound

The most direct and reliable synthesis of this compound proceeds in two key steps from 2-fluoro-5-hydroxypyridine.

Starting Material: 2-Fluoro-5-hydroxypyridine

2-Fluoro-5-hydroxypyridine (CAS 55758-32-2) is the cornerstone of this synthesis. It is a commercially available, crystalline solid that provides the core pyridine ring with the essential fluorine and hydroxyl substituents already in place. The fluorine atom at the 2-position influences the electronic properties of the ring and is a common feature in many bioactive molecules. The hydroxyl group at the 5-position is critical for directing the subsequent iodination step.

Step 1: Regioselective Iodination

Causality Behind Experimental Choices: The key to this step is achieving selective iodination at the C-4 position. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the hydroxyl group at C-5 is a powerful activating group and is ortho-, para-directing. It strongly activates the C-4 (ortho) and C-6 (ortho) positions. The C-2 position is already substituted with fluorine. Therefore, electrophilic attack is highly favored at the C-4 position.

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[3][4] It is a mild, easy-to-handle, and effective electrophilic iodinating agent for activated aromatic and heterocyclic systems.[5][6] Unlike molecular iodine (I₂), it does not produce HI as a byproduct, which can lead to side reactions or require a stoichiometric base. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to ensure solubility of the starting material and reagents.

Experimental Protocol: Synthesis of 2-Fluoro-4-iodo-5-hydroxypyridine (II)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-5-hydroxypyridine (III) (1.0 eq.) in anhydrous acetonitrile (approx. 0.1–0.2 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05–1.1 eq.) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–6 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NIS.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-fluoro-4-iodo-5-hydroxypyridine (II) as a solid.

Step 2: Hydroxyl Group Protection

Causality Behind Experimental Choices: With the iodinated intermediate in hand, the final step is to protect the hydroxyl group as a methoxymethyl (MOM) ether. This is necessary to prevent the acidic proton of the hydroxyl group from interfering in subsequent reactions, such as lithiation or metal-catalyzed cross-couplings where the final product might be used.

The standard and most reliable method for MOM protection involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). DIPEA is used to scavenge the HCl generated during the reaction without competing with the hydroxyl group as a nucleophile. Dichloromethane (DCM) is a common solvent for this reaction.

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and must be handled with extreme caution in a well-ventilated fume hood.[7]

Experimental Protocol: Synthesis of this compound (I)

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 2-fluoro-4-iodo-5-hydroxypyridine (II) (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5–2.0 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

-

MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2–1.5 eq.) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4–12 hours).

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is purified by flash column chromatography on silica gel to yield the final product, this compound (I).

Overall Synthetic Workflow

Caption: Step-by-step synthetic workflow diagram.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product |

| 1. Iodination | 2-Fluoro-5-hydroxypyridine | N-Iodosuccinimide (NIS) | Acetonitrile | 80-95% | 2-Fluoro-4-iodo-5-hydroxypyridine |

| 2. MOM Protection | 2-Fluoro-4-iodo-5-hydroxypyridine | MOM-Cl, DIPEA | Dichloromethane | 85-98% | This compound |

Conclusion

The synthesis of this compound is most efficiently achieved from the commercially available starting material 2-fluoro-5-hydroxypyridine. This in-depth guide outlines a robust, two-step protocol involving a highly regioselective iodination using N-Iodosuccinimide, followed by a standard methoxymethyl ether protection. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry, ensuring a reliable and reproducible synthesis for researchers in drug development and related fields. Adherence to safety protocols, particularly when handling chloromethyl methyl ether, is paramount.

References

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Wikipedia. N-Iodosuccinimide. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

Suru Chemicals. N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals. (2025-09-19). [Link]

-

Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]

-

Request PDF on ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025-08-06). [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Iodination Reagent Guide. [Link]

-

AOBChem USA. This compound. [Link]

- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

ResearchGate. ChemInform Abstract: Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. (2025-08-07). [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016-02-29). [Link]

-

Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

-

ResearchGate. (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2025-10-09). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 4. suru-chem.com [suru-chem.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]

- 7. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

Molecular weight and formula of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block crucial for advanced organic synthesis, particularly within the domains of pharmaceutical research and drug development. We will explore its fundamental physicochemical properties, analyze its structural and reactivity profile, and present detailed, field-proven protocols for its synthesis and subsequent functionalization. This document is intended for researchers, medicinal chemists, and process development scientists, offering expert insights into the strategic application of this versatile intermediate for the construction of complex molecular architectures.

Core Physicochemical & Safety Profile

This compound is a trifunctionalized pyridine derivative designed for sequential, site-selective chemical modifications. Its utility is derived from the orthogonal reactivity of its three key functional groups: the C-I bond for cross-coupling, the C-F bond for potential nucleophilic aromatic substitution, and the acid-labile methoxymethyl (MOM) ether protecting a hydroxyl group.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1034467-27-0 | [1][2] |

| Molecular Formula | C₇H₇FINO₂ | [1][2][3] |

| Molecular Weight | 283.04 g/mol | [1][2] |

| Appearance | White to brown crystalline powder | [4] |

| Typical Purity | ≥98% (GC) | [1][4] |

| Boiling Point | 324.6 ± 42.0 °C (at 760 mmHg, predicted) | [1] |

| Storage Conditions | 2-8°C, protect from light, keep sealed and dry | [1][2] |

| SMILES | COCOC1=CN=C(F)C=C1I | [2][3] |

Safety & Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5][6]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This compound is intended for research and development use only.[1][2]

Molecular Structure & Reactivity Analysis

The synthetic value of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively.

-

Pyridine Ring: The nitrogen atom deactivates the ring towards electrophilic substitution but activates it, particularly at the C2 and C6 positions, for nucleophilic attack.

-

Iodo Group (C4): The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of carbon- or heteroatom-based substituents, forming the core of the target molecule.

-

Fluoro Group (C2): The C2-fluorine is activated by the ring nitrogen towards nucleophilic aromatic substitution (SNAr). However, this reaction typically requires harsh conditions (strong nucleophiles, high temperatures) and is significantly less facile than cross-coupling at the C4-iodo position. This differential reactivity is a key synthetic advantage. The inclusion of fluorine is also a critical strategy in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability.[7]

-

Methoxymethyl (MOM) Ether (C5): The MOM group serves as a robust protecting group for the C5-hydroxyl functionality. It is stable to a wide range of nucleophilic and organometallic reagents used in cross-coupling reactions but can be selectively removed under acidic conditions to reveal the phenol for further elaboration.

The logical flow for synthetic manipulation almost universally involves addressing the C-I bond first, followed by deprotection of the MOM ether, and finally, substitution of the C-F bond if required.

Illustrative Synthetic Workflow

A plausible and efficient synthesis of this compound would start from a readily available hydroxypyridine precursor. The following workflow illustrates the key transformations.

Caption: Proposed synthetic pathway for the target compound.

Protocol 1: Synthesis via Directed Ortho-Metalation

Expertise & Causality: This protocol leverages the directing effect of the C5-alkoxy group to achieve site-selective lithiation at the C4 position. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are ideal for this deprotonation. The subsequent quench with an electrophilic iodine source installs the iodo group precisely where needed.

Step-by-Step Methodology:

-

MOM Protection:

-

To a stirred solution of 2-fluoro-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq). Caution: MOM-Cl is a carcinogen. Handle with extreme care in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-fluoro-5-(methoxymethoxy)pyridine.

-

-

Iodination:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-Butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

Slowly add a solution of 2-fluoro-5-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete metalation.

-

Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

-

Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

The resulting crude solid, this compound, can be purified by recrystallization or flash chromatography.

-

Applications in Medicinal Chemistry & Key Protocols

This building block is a powerful tool for generating libraries of substituted pyridines for structure-activity relationship (SAR) studies. The combination of functionalities allows for diverse molecular scaffolds to be constructed, which is invaluable in drug discovery. For example, similar fluorinated and iodinated pyridines are pivotal in developing radiotracers for Positron Emission Tomography (PET), where the iodine serves as a handle for complex scaffold assembly before a final ¹⁸F-fluorination step.[8]

Sources

- 1. 1034467-27-0 | this compound - Moldb [moldb.com]

- 2. 1034467-27-0|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H7FINO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 1034467-27-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. capotchem.cn [capotchem.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Sourcing, Synthesis Insights, and Application

For the discerning researcher and drug development professional, the strategic selection of chemical building blocks is paramount to the success of a synthetic campaign. 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine stands out as a highly functionalized heterocyclic intermediate. Its unique arrangement of a fluorine atom, an iodine atom, and a protected hydroxyl group on a pyridine scaffold offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, chemical properties, and strategic applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective use in synthesis. This compound is a solid, typically a white to brown powder or crystal, whose stability necessitates specific storage conditions to ensure its integrity.[1]

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1034467-27-0 | [2][3] |

| Molecular Formula | C₇H₇FINO₂ | [2][4] |

| Molecular Weight | 283.04 g/mol | [1][2] |

| Appearance | White to Brown powder to crystal | |

| Purity | Typically ≥95%, with ≥98% commonly available | [2][5][6] |

| Storage | 2-8°C, protect from light | [1][2] |

| IUPAC Name | This compound | [4] |

| InChI | InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | [4][5] |

| InChIKey | DPHOQZPEXMFCGW-UHFFFAOYSA-N | [4][5] |

| SMILES | COCOC1=CN=C(C=C1I)F |[4] |

Caption: Chemical structure of this compound.

Commercial Sourcing and Availability

This building block is readily available from a range of chemical suppliers catering to the research and development sector. Availability spans from milligram-scale for initial screening to multi-gram quantities for lead optimization studies. The purity is generally high, which is critical for avoiding complications in sensitive downstream reactions like metal-catalyzed cross-couplings.

Table 2: Selected Commercial Suppliers

| Supplier | Purity Offered | Available Quantities | Notes |

|---|---|---|---|

| BLDpharm | Information not specified | Inquire for sizes | Offers cold-chain transportation.[3] |

| Moldb | 98% | 100mg, 250mg, 1g, 5g, Bulk | Provides analytical data (NMR, HPLC, LC-MS).[2] |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g | Distributed under the "Indagoo" brand.[5] |

| AOBChem USA | Information not specified | 1g, 5g, 10g | Pricing available for listed quantities.[7] |

| Bide Pharmatech | 98% | 100mg, 250mg, 1g, 5g, 25g | Listed on ChemicalBook directory.[6] |

| TCI | >98.0% (GC) | Inquire for sizes | Product code F1402. |

| Xenoah Pharmaceutical | >97% | 1g, 10g, 100g, 1kg, 25kg | Capable of supplying kilogram quantities.[6] |

| Aikon International | 95+% | 1g, 5g, 10g | Listed on ChemicalBook directory.[6] |

Strategic Value in Synthesis and Drug Discovery

The utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule.

-

The Iodo Group: The carbon-iodine bond at the 4-position is the primary site for synthetic modification. It is an excellent handle for classic palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, forming the core of many drug-like molecules.

-

The Fluoro Group: The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] While less reactive to nucleophilic substitution than a chloro or bromo group, it can participate in SNAr reactions under specific conditions or be retained in the final molecule to modulate its physicochemical properties.

-

The Methoxymethoxy (MOM) Ether: The MOM group serves as a robust protecting group for the phenol at the 5-position. It is stable to many reaction conditions, including those typically used for cross-coupling on the iodo group. Its removal is generally achieved under acidic conditions to unmask the hydroxyl group, which can then be used for further functionalization, such as ether or ester formation, or as a key hydrogen bond donor for target engagement.

Caption: Synthetic pathways originating from the title compound.

The strategic importance of related fluorinated and iodinated pyridines is well-documented. For instance, 2-Fluoro-5-iodopyridine is a crucial precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the iodine facilitates scaffold construction and the fluorine position is used for late-stage [¹⁸F] incorporation.[9] By analogy, this compound offers a similar, albeit more functionalized, platform for developing novel imaging agents or therapeutics.

Safety, Handling, and Storage Protocols

Proper handling of halogenated heterocyclic compounds is essential for laboratory safety. Based on GHS classifications for this and structurally similar compounds, this compound should be treated as a hazardous substance.[2][10]

Table 3: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P310 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Data extrapolated from supplier MSDS and databases for closely related structures.[2][10]

Recommended Laboratory Procedures

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[11]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use a proper glove removal technique to avoid skin contact.[11][12]

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a P95 (US) or P1 (EU) type particle respirator.[12]

Handling and Storage Protocol:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation of dust or vapors.[11][12]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store at the recommended temperature of 2-8°C and protect from light to prevent degradation.[1][2]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[12]

Conclusion

This compound is a high-value, readily sourced building block for researchers in medicinal chemistry and materials science. Its trifunctional nature provides a robust platform for controlled, regioselective synthesis, enabling the rapid generation of diverse chemical libraries. The strategic incorporation of fluorine aligns with modern drug design principles aimed at optimizing ADME properties. By adhering to rigorous safety protocols and understanding the nuanced reactivity of this intermediate, scientists can effectively leverage its potential to accelerate the discovery of novel chemical entities.

References

-

This compound. AOBChem USA. [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [Link]

-

2-Fluoro-4-iodo-5-methylpyridine. IWK Health Centre. [Link]

-

MSDS of 2-fluoro-4-iodo-6-methoxypyridine. Capot Chemical. [Link]

-

ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. [Link]

-

2-Fluoro-4-iodopyridine. PubChem, NIH. [Link]

-

2-Fluoro-4-iodo-6-methoxypyridine. PubChem, NIH. [Link]

-

This compound. PubChemLite. [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, PubMed Central. [Link]

Sources

- 1. This compound CAS#: 1034467-27-0 [chemicalbook.com]

- 2. 1034467-27-0 | this compound - Moldb [moldb.com]

- 3. 1034467-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H7FINO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. aobchem.com [aobchem.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

A Technical Guide to the Purity Specifications of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring fluoro, iodo, and methoxymethoxy groups on a pyridine core, allows for diverse chemical transformations. Given its role as a critical intermediate, ensuring its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the purity specifications for this compound, detailing the analytical methodologies required for its comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, analysis, and storage.

| Property | Value | Source |

| CAS Number | 1034467-27-0 | [1][2][3] |

| Molecular Formula | C7H7FINO2 | [1][3] |

| Molecular Weight | 283.04 g/mol | [3] |

| Appearance | White to Brown powder to crystal | |

| Melting Point | 86.0 to 90.0 °C | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Purity Specifications and Analytical Methods

The purity of this compound is typically assessed through a combination of chromatographic and spectroscopic techniques, along with other physical and chemical tests. The following table outlines the common specifications and the corresponding analytical methods.

| Test | Specification | Method |

| Appearance | White to Brown powder to crystal | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Assay | ≥ 98.0% (GC) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Chromatographic Purity | Individual impurity ≤ 0.5%Total impurities ≤ 1.5% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

Detailed Analytical Methodologies